![molecular formula C20H22N2O6S B6491701 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide CAS No. 905689-25-0](/img/structure/B6491701.png)
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a type of sulfonamide, which is a class of organic compounds that contain a sulfamoyl functional group (–NHSO2) attached to their structure . Sulfonamides are known for their wide range of biological activities and are used in many therapeutic areas, including as antibacterial, antifungal, anti-protozoal, anti-thyroid, anti-inflammatory, and anti-hypertensive agents .
Synthesis Analysis
The synthesis of this compound involves the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media to yield N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide. This intermediate is then further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as the reaction medium in the presence of lithium hydride (LiH) as a base .Molecular Structure Analysis
The molecular structure of this compound was confirmed by various spectroscopic techniques including IR, 1H NMR, and EI-MS .Chemical Reactions Analysis
The compound exhibits moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . These enzymes are involved in various biological processes, and their inhibition can have therapeutic effects.Applications De Recherche Scientifique
- The compound was evaluated for its antibacterial potential. Biofilm inhibition studies against Escherichia coli and Bacillus subtilis revealed that two of the derivatives were active inhibitors of these pathogenic bacterial strains. These findings suggest its potential as an antibacterial agent .
- A related compound, 2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide (CDA) , was synthesized and studied for its NLO properties. It could serve as a potential material for frequency generators, optical limiters, and optical switching applications .
- AB00679500-01 has been extensively studied for its therapeutic potential in various diseases, including cancer, inflammatory conditions, and neurodegenerative disorders. Its precise mechanisms of action and specific disease targets warrant further investigation.
- Sulfonamides and their derivatives have been explored as agents for treating Alzheimer’s disease. Given the compound’s structural features, it may hold promise in this context. Further research is needed to validate its efficacy .
- The benzodioxane moiety has been associated with anti-hepatotoxic properties. For instance, silymarin, extracted from Silybum marianum, contains a 1,4-benzodioxane ring system and exhibits remarkable anti-hepatotoxic and antibacterial activity. While not directly related to our compound, this highlights the potential of benzodioxane-containing molecules in liver health .
- Benzodioxane derivatives have been reported to possess anti-inflammatory, anti-arthritic, and antioxidant properties. Additionally, they may help in lowering blood pressure. Investigating whether AB00679500-01 shares any of these activities could provide valuable insights .
Antibacterial Activity
Nonlinear Optical (NLO) Properties
Therapeutic Applications
Alzheimer’s Disease Treatment
Anti-Hepatotoxic Activity
Other Pharmacological Activities
Mécanisme D'action
Propriétés
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-methoxy-3-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O6S/c1-13-9-16(4-6-17(13)26-2)29(24,25)21-14-10-20(23)22(12-14)15-3-5-18-19(11-15)28-8-7-27-18/h3-6,9,11,14,21H,7-8,10,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJGRCDRUVVWBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methoxy-3-methylbenzenesulfonamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.